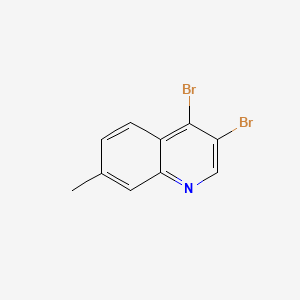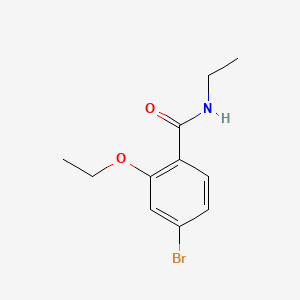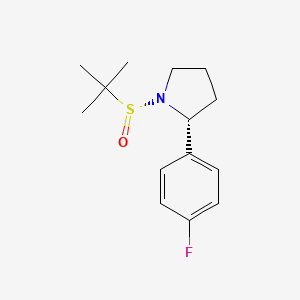
4-フルオロ-3-(3-ニトロフェニル)安息香酸
説明
4-Fluoro-3-(3-nitrophenyl)benzoic acid is an organic compound with the molecular formula C13H8FNO4 It is a derivative of benzoic acid, characterized by the presence of a fluoro group at the 4-position and a nitro group at the 3-position on the phenyl ring
科学的研究の応用
4-Fluoro-3-(3-nitrophenyl)benzoic acid is utilized in various scientific research applications:
作用機序
Target of Action
4-Fluoro-3-(3-nitrophenyl)benzoic acid is a versatile building block used in the synthesis of various pharmaceutical compounds . It has been used as a starting reagent in the preparation of novel benzimidazoles , which are active pharmaceutical ingredients applied as antimicrobials, opioids, antipsychotics, and antihistamines . Therefore, the primary targets of this compound can vary depending on the specific derivative being synthesized.
Mode of Action
The functional groups in 4-Fluoro-3-(3-nitrophenyl)benzoic acid possess different reactivities. The carboxylic acid reacts with alcohols to form esters . The fluoride substituent favors nucleophilic aromatic substitution, while the nitro group can be reduced to an amine as a nucleophile . The ortho-position of fluoride and nitro makes 4-Fluoro-3-(3-nitrophenyl)benzoic acid an ideal precursor for making benzimidazoles derivatives .
Biochemical Pathways
The specific biochemical pathways affected by 4-Fluoro-3-(3-nitrophenyl)benzoic acid would depend on the specific derivative synthesized from it. For instance, benzimidazoles derivatives have been shown to have antimycobacterial activity and can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .
Result of Action
The molecular and cellular effects of 4-Fluoro-3-(3-nitrophenyl)benzoic acid would depend on the specific derivative synthesized from it and its target. For example, benzimidazoles derivatives have been shown to have antimycobacterial activity , suggesting they could affect the growth and survival of Mycobacterium tuberculosis.
生化学分析
Biochemical Properties
4-Fluoro-3-(3-nitrophenyl)benzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of novel compounds with potential biological activities. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a starting reagent in the preparation of benzimidazoles, which exhibit antimycobacterial activity . The interactions of 4-Fluoro-3-(3-nitrophenyl)benzoic acid with enzymes such as acetylcholinesterase and butyrylcholinesterase have been studied, revealing its potential as an inhibitor of these enzymes . These interactions are primarily driven by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of the enzymes.
Cellular Effects
The effects of 4-Fluoro-3-(3-nitrophenyl)benzoic acid on various types of cells and cellular processes have been investigated to understand its influence on cell function. This compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways involved in inflammation and oxidative stress, leading to changes in the expression of genes associated with these pathways . Additionally, 4-Fluoro-3-(3-nitrophenyl)benzoic acid can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within cells.
Molecular Mechanism
The molecular mechanism of action of 4-Fluoro-3-(3-nitrophenyl)benzoic acid involves its interactions with biomolecules at the molecular level. This compound can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their functions. For instance, the binding of 4-Fluoro-3-(3-nitrophenyl)benzoic acid to acetylcholinesterase results in the inhibition of the enzyme’s activity, which can have downstream effects on neurotransmission . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluoro-3-(3-nitrophenyl)benzoic acid have been observed to change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 4-Fluoro-3-(3-nitrophenyl)benzoic acid is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of 4-Fluoro-3-(3-nitrophenyl)benzoic acid vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, it can induce toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced beyond a certain dosage level.
Metabolic Pathways
4-Fluoro-3-(3-nitrophenyl)benzoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized through pathways involving oxidation, reduction, and conjugation reactions . The enzymes responsible for these reactions include cytochrome P450 oxidases and reductases, which play a crucial role in the biotransformation of 4-Fluoro-3-(3-nitrophenyl)benzoic acid. These metabolic pathways can influence the levels of metabolites and the overall metabolic flux within cells.
Transport and Distribution
The transport and distribution of 4-Fluoro-3-(3-nitrophenyl)benzoic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion transporters . Once inside the cells, 4-Fluoro-3-(3-nitrophenyl)benzoic acid can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of 4-Fluoro-3-(3-nitrophenyl)benzoic acid is an important factor that affects its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular distribution of 4-Fluoro-3-(3-nitrophenyl)benzoic acid can also impact its interactions with other biomolecules and its overall biochemical activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-(3-nitrophenyl)benzoic acid typically involves the nitration of 4-fluorobenzoic acid. The process begins with the dissolution of 4-fluorobenzoic acid in concentrated sulfuric acid, followed by the gradual addition of potassium nitrate. The reaction mixture is stirred at room temperature overnight and then poured onto crushed ice to precipitate the product .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Nucleophilic Aromatic Substitution: The fluoro group on the aromatic ring can undergo nucleophilic aromatic substitution reactions, especially in the presence of strong nucleophiles.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Esterification: The carboxylic acid group can react with alcohols to form esters under acidic conditions.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Sodium methoxide in methanol.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Esterification: Concentrated sulfuric acid as a catalyst with the corresponding alcohol.
Major Products:
Aminobenzoic acid derivatives: from the reduction of the nitro group.
Ester derivatives: from the esterification of the carboxylic acid group.
類似化合物との比較
4-Fluoro-3-nitrobenzoic acid: Similar in structure but lacks the additional phenyl ring.
3-Nitrobenzoic acid: Lacks the fluoro substituent.
4-Fluorobenzoic acid: Lacks the nitro substituent.
Uniqueness: 4-Fluoro-3-(3-nitrophenyl)benzoic acid is unique due to the presence of both fluoro and nitro groups on the aromatic ring, which imparts distinct electronic and steric properties
特性
IUPAC Name |
4-fluoro-3-(3-nitrophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO4/c14-12-5-4-9(13(16)17)7-11(12)8-2-1-3-10(6-8)15(18)19/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHEKDQWBZBUPQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C=CC(=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80690049 | |
| Record name | 6-Fluoro-3'-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80690049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261983-30-5 | |
| Record name | 6-Fluoro-3'-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80690049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Boronic acid, B-[4-[[4-[(E)-[1-[(4-fluorophenyl)Methyl]-2,5-dioxo-3-pyrrolidinylidene]Methyl]phenoxy]Methyl]phenyl]-](/img/structure/B566941.png)




![4-(methylthio)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B566949.png)






